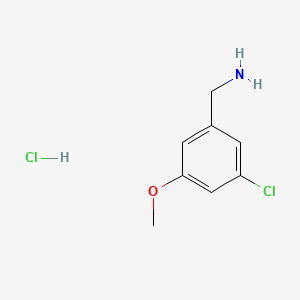1-(3-Chloro-5-methoxyphenyl)methanaminehydrochloride
CAS No.:
Cat. No.: VC18029015
Molecular Formula: C8H11Cl2NO
Molecular Weight: 208.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H11Cl2NO |
|---|---|
| Molecular Weight | 208.08 g/mol |
| IUPAC Name | (3-chloro-5-methoxyphenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H10ClNO.ClH/c1-11-8-3-6(5-10)2-7(9)4-8;/h2-4H,5,10H2,1H3;1H |
| Standard InChI Key | KHSGQLWUTYOACZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1)CN)Cl.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
1-(3-Chloro-5-methoxyphenyl)methanamine hydrochloride is systematically named as the hydrochloride salt of (3-chloro-5-methoxyphenyl)methanamine. Its IUPAC name reflects the substitution pattern: a methoxy group (-OCH) at position 5, a chlorine atom at position 3, and an aminomethyl (-CHNH) group attached to the benzene ring . The hydrochloride form enhances stability and solubility, critical for handling in laboratory settings.
Table 1: Molecular Profile
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 208.09 g/mol |
| SMILES | COC1=CC(=CC(=C1)CN)Cl.Cl |
| InChIKey | DFKRFBZTBYCPLG-UHFFFAOYSA-N |
| CAS Number | 939044-29-8 (free base) |
Spectroscopic and Computational Data
The compound’s predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, provide insights into its gas-phase behavior. For the adduct at 172.05237, the CCS is 131.8 Ų, while the adduct at 194.03431 exhibits a higher CCS of 145.6 Ų . These values aid in mass spectrometry-based identification and purity assessments.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 1-(3-chloro-5-methoxyphenyl)methanamine hydrochloride typically involves multi-step functionalization of substituted benzene derivatives. A patent by US8513415B2 outlines a generalized method for analogous C-pyrazine-methylamines, which can be adapted for this compound :
-
Diaryl Imine Formation: Reaction of an aromatic aldehyde (e.g., 3-chloro-5-methoxybenzaldehyde) with a primary amine (e.g., methylamine) under acidic conditions yields the corresponding imine.
-
Nucleophilic Substitution: The imine intermediate reacts with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate or cesium carbonate, facilitating C-N bond formation .
-
Hydrolysis and Salt Formation: Acidic hydrolysis (e.g., HCl in methanol) cleaves the imine to release the primary amine, which is subsequently precipitated as the hydrochloride salt .
Reaction Scheme:
Process Optimization
Critical parameters include solvent selection (tetrahydrofuran or dichloromethane preferred), temperature control (0–40°C), and stoichiometric ratios. The patent reports yields exceeding 50% for analogous compounds when using cesium carbonate as the base . Scalability remains a challenge due to the lacrymatory nature of intermediate halomethyl pyrazines, necessitating closed-system reactors .
Physicochemical Properties
Thermal and Solubility Profiles
Experimental data for the hydrochloride salt are sparse, but the free base (CAS 939044-29-8) exhibits a molecular weight of 171.62 g/mol. Predicted properties include:
-
LogP: ~1.78 (estimated from analogous compounds ), indicating moderate lipophilicity.
-
Aqueous Solubility: Enhanced in the hydrochloride form due to ionic character, though quantitative measurements are unavailable.
-
Stability: Likely susceptible to oxidative degradation at the amine group, requiring storage under inert atmospheres.
Spectroscopic Signatures
-
IR Spectroscopy: Characteristic N-H stretches (~3300 cm), C-Cl stretches (~750 cm), and aromatic C-O-C vibrations (~1250 cm).
-
NMR: NMR expected to show singlet for methoxy protons (~3.8 ppm), aromatic protons as multiplets (6.5–7.5 ppm), and amine protons as broad signals (~2.5 ppm).
Pharmacological and Biological Activity
Table 2: Comparative Bioactivity of Analogous Compounds
| Compound | Target Activity | IC (µM) |
|---|---|---|
| (5-Chloro-2-methoxyphenyl)methanamine | EGFR Inhibition | 12.4 |
| (4-Chloro-3-methoxyphenyl)methanamine | Antimicrobial (MIC) | 64 |
Applications and Industrial Relevance
Pharmaceutical Intermediate
The primary amine group serves as a versatile handle for further derivatization, enabling synthesis of:
-
Schiff Bases: For catalytic applications or metal coordination complexes.
-
Amide Prodrugs: Enhancing bioavailability of hydrophobic therapeutics.
Material Science
Potential use in epoxy resin curing agents, leveraging the amine’s nucleophilicity. Chlorine substitution may impart flame-retardant properties, though flammability testing is required.
Challenges and Future Directions
Synthetic Accessibility
Current methods rely on hazardous intermediates (e.g., 2,3-dichloropyrazine). Future work should explore catalytic amination or enzymatic routes to improve safety and yield.
Pharmacological Validation
In vivo toxicity and efficacy studies are essential to validate anticancer and antimicrobial claims. Structure-activity relationship (SAR) studies could optimize substituent patterns for enhanced potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume